Bromoacetyl chloride

Description

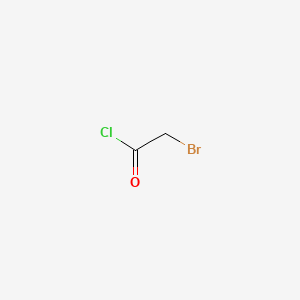

Structure

3D Structure

Properties

IUPAC Name |

2-bromoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrClO/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZRZLUNWVNNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176636 | |

| Record name | Bromoacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22118-09-8 | |

| Record name | Bromoacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22118-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022118098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoacetyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromoacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Bromoacetyl chloride?

An in-depth exploration of the physical, chemical, and reactive properties of bromoacetyl chloride, tailored for its application in scientific research and drug development.

This compound (C₂H₂BrClO) is a highly reactive, bifunctional chemical compound widely utilized in organic synthesis. Its dual reactivity, stemming from the presence of both an acyl chloride and an α-bromo group, makes it a valuable reagent for the introduction of the bromoacetyl moiety into a diverse range of molecules. This technical guide provides a detailed overview of its properties, synthesis, and reactivity, with a focus on its applications in the pharmaceutical and life sciences sectors.

Physical Properties

This compound is a colorless to pale yellow liquid with a sharp, pungent odor. It is a dense liquid that is highly corrosive and lachrymatory. Due to its reactivity with water, it must be handled with care in a moisture-free environment. A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 22118-09-8 | [1][2] |

| Molecular Formula | C₂H₂BrClO | [1][3] |

| Molecular Weight | 157.39 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Odor | Sharp, pungent | [4][5] |

| Boiling Point | 127-128 °C | [6] |

| Density | 1.89 g/mL at 20 °C | [6] |

| Refractive Index | 1.495 (n20/D) | [6] |

| Solubility | Soluble in organic solvents (e.g., benzene, ether); reacts violently with water. | [4] |

Table 1: Physical Properties of this compound

Chemical and Spectroscopic Properties

The chemical reactivity of this compound is characterized by the electrophilic nature of the carbonyl carbon and the susceptibility of the carbon-bromine bond to nucleophilic attack. This dual reactivity allows for a wide range of chemical transformations.

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum shows a singlet corresponding to the two protons of the methylene group (Br-CH₂ -COCl).

-

¹³C NMR: The carbon NMR spectrum displays two distinct signals: one for the methylene carbon (C H₂) and another for the carbonyl carbon (C =O).[1][7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1780-1815 cm⁻¹.[1][9]

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and bromine atoms.[1][3]

Experimental Protocols

Synthesis of this compound

This compound is most commonly synthesized by the reaction of bromoacetic acid with thionyl chloride.[4]

Reaction: BrCH₂COOH + SOCl₂ → BrCH₂COCl + SO₂ + HCl

Experimental Protocol:

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reactants and products. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: In the round-bottom flask, place bromoacetic acid (1.0 eq). Slowly add thionyl chloride (1.2-1.5 eq) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas should be observed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by fractional distillation to yield the pure product.

Caption: Workflow for the synthesis of this compound.

Measurement of Density

The density of a reactive liquid like this compound can be determined using a pycnometer.

Experimental Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

-

Filling the Pycnometer: In a fume hood, carefully fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Mass of Filled Pycnometer: Weigh the pycnometer filled with this compound.

-

Calculation: Calculate the mass of the this compound by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Chemical Reactivity and Applications in Drug Development

This compound is a versatile reagent in organic synthesis, primarily due to its ability to react with a wide range of nucleophiles.[4][10][11][12] The acyl chloride is highly susceptible to nucleophilic acyl substitution, while the α-bromo group allows for subsequent nucleophilic substitution reactions.

Nucleophilic Acyl Substitution

The carbonyl carbon of this compound is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.[10][11] This reaction proceeds via a nucleophilic addition-elimination mechanism.

Caption: General reaction of this compound with nucleophiles.

Applications in Drug Development

The reactivity of this compound makes it a valuable building block in the synthesis of pharmaceutical compounds. It is used to introduce the bromoacetyl group, which can then be further functionalized. For example, it is a key intermediate in the synthesis of various agrochemicals and active pharmaceutical ingredients (APIs).[4][13] Its ability to react with amino and hydroxyl groups is particularly useful in modifying peptides and other biomolecules. Furthermore, the bromoacetyl group can act as a warhead in targeted covalent inhibitors, forming a stable covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of an enzyme.

Safety and Handling

This compound is a corrosive and toxic substance that should be handled with extreme care in a well-ventilated fume hood.[4] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is essential when working with this compound. It reacts violently with water and should be stored in a cool, dry place away from moisture and incompatible materials.[4]

References

- 1. This compound | C2H2BrClO | CID 89602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, 95% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound(22118-09-8) 13C NMR spectrum [chemicalbook.com]

- 9. This compound(22118-09-8) IR Spectrum [chemicalbook.com]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. chemistrystudent.com [chemistrystudent.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Bromoacetyl Chloride from Bromoacetic Acid and Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bromoacetyl chloride from bromoacetic acid and thionyl chloride. The document details the reaction mechanism, experimental protocols, physicochemical properties, spectroscopic data for product characterization, and essential safety precautions.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis, widely employed in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two reactive sites: a highly electrophilic acyl chloride and a readily displaceable bromine atom. This dual reactivity allows for the sequential introduction of a bromoacetyl moiety, making it a key building block in the synthesis of various heterocyclic compounds and other complex organic molecules. The most common and efficient method for its preparation is the reaction of bromoacetic acid with thionyl chloride.[3] This guide offers an in-depth exploration of this synthetic transformation.

Reaction Mechanism and Stoichiometry

The conversion of bromoacetic acid to this compound using thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, ultimately leading to the formation of the acyl chloride and the gaseous byproducts sulfur dioxide and hydrogen chloride. The evolution of these gaseous byproducts helps to drive the reaction to completion.

The overall balanced chemical equation for the reaction is:

BrCH₂COOH + SOCl₂ → BrCH₂COCl + SO₂ (g) + HCl (g)[3]

A molar excess of thionyl chloride is typically used to ensure the complete conversion of the bromoacetic acid and to act as a solvent for the reaction.

References

The Formation of Bromoacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanism of bromoacetyl chloride (C₂H₂BrClO), a highly reactive bifunctional compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines the prevalent synthetic pathway, delves into the reaction mechanism, presents a detailed experimental protocol, and summarizes the quantitative data available.

Core Synthesis Route: Chlorination of Bromoacetic Acid

The most common and efficient method for the laboratory and industrial-scale synthesis of this compound is the reaction of bromoacetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability, high yield, and the convenient removal of byproducts.[1]

The overall reaction is as follows:

BrCH₂COOH + SOCl₂ → BrCH₂COCl + SO₂ (g) + HCl (g)

The gaseous nature of the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), helps to drive the reaction to completion according to Le Châtelier's principle. While other chlorinating agents such as phosphorus trichloride (PCl₃) can also be used, thionyl chloride is generally preferred.[1]

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of bromoacetic acid to this compound via thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group; therefore, it must first be converted into a better leaving group. Thionyl chloride facilitates this transformation by converting the hydroxyl into a chlorosulfite intermediate.

The mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The bromoacetic acid molecule acts as a nucleophile. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This attack leads to the formation of a protonated acyl chlorosulfite intermediate and the displacement of a chloride ion.

-

Deprotonation: A base, such as the previously displaced chloride ion or another bromoacetic acid molecule, deprotonates the intermediate.

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate. This forms a tetrahedral intermediate.

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the elimination of the chlorosulfite group, which is an excellent leaving group. The unstable chlorosulfite group then decomposes into sulfur dioxide gas and a chloride ion, yielding the final this compound product.

The following diagram illustrates the step-by-step reaction mechanism.

References

Bromoacetyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 22118-09-8[1][2][3][4] Molecular Formula: C₂H₂BrClO[1][3][4] Molecular Weight: 157.39 g/mol [1][2][3][4]

Introduction

Bromoacetyl chloride is a highly reactive, bifunctional reagent extensively utilized in organic synthesis and chemical biology. Its structure, featuring both a reactive acyl chloride and an α-bromo substituent, makes it a valuable tool for introducing the bromoacetyl moiety into a variety of molecules. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications in research and drug development, with a focus on experimental protocols and mechanistic insights.

Physicochemical Properties

This compound is a colorless to light yellow, fuming liquid with a sharp, pungent odor.[4] It is soluble in various organic solvents such as benzene, ether, and chloroform.[4] Due to its high reactivity, it must be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

| Property | Value | Reference |

| CAS Number | 22118-09-8 | [1][2][3][4] |

| Molecular Formula | C₂H₂BrClO | [1][3][4] |

| Molecular Weight | 157.39 g/mol | [1][2][3][4] |

| Boiling Point | 127-128 °C | [4] |

| Density | 1.89 g/mL at 20 °C | |

| Refractive Index | n20/D 1.495 |

Synthesis of this compound

This compound is typically synthesized by the chlorination of bromoacetic acid. A common and efficient method involves the use of thionyl chloride (SOCl₂).[5]

Experimental Protocol: Synthesis from Bromoacetic Acid

Materials:

-

Bromoacetic acid

-

Thionyl chloride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a stirred solution of bromoacetic acid (1 equivalent) in thionyl chloride (excess, e.g., 2-3 equivalents) is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for approximately 2 hours.[6] The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.[6]

-

The crude this compound is then purified by fractional distillation to yield the final product.

Synthesis of this compound Workflow

Applications in Research and Drug Development

The dual reactivity of this compound makes it a versatile reagent in several key areas of research and drug development.

Protein Alkylation and Affinity Labeling

This compound and its derivatives are potent alkylating agents for nucleophilic amino acid residues in proteins, particularly cysteine and histidine. This property is widely exploited for affinity labeling to identify and characterize active sites of enzymes and other binding proteins. The bromoacetyl group can be attached to a ligand that directs the reactive moiety to a specific binding site, leading to irreversible covalent modification.

This protocol provides a general procedure for the alkylation of a protein with a bromoacetyl-containing compound. Optimization of pH, temperature, and reagent ratios is crucial for specific applications.

Materials:

-

Protein of interest

-

Bromoacetylating reagent (e.g., a bromoacetyl-derivatized ligand)

-

Alkylation buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)

-

Quenching solution (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)

-

Desalting column or dialysis equipment

-

Phosphate-buffered saline (PBS)

Procedure:

-

Protein Preparation: Dissolve the protein in the alkylation buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent before adding the alkylating reagent.

-

Reagent Preparation: Prepare a stock solution of the bromoacetylating reagent in an appropriate solvent (e.g., DMSO) immediately before use.

-

Alkylation Reaction: Add the bromoacetylating reagent to the protein solution. The molar ratio of reagent to protein should be optimized (e.g., 1:1 to 10:1). Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 30-120 minutes).

-

Quenching: Stop the reaction by adding the quenching solution to react with any excess alkylating reagent.

-

Purification: Remove unreacted reagent and quenching agent by buffer exchange using a desalting column or by dialysis against PBS.

-

Analysis: Confirm successful alkylation using techniques such as mass spectrometry (to detect the mass shift) or functional assays.

General Protein Alkylation Workflow

Irreversible Enzyme Inhibition

The ability of bromoacetyl derivatives to covalently modify active site residues makes them effective irreversible enzyme inhibitors. This is a valuable strategy in drug development for achieving prolonged and potent target inhibition. The bromoacetyl group acts as an electrophilic "warhead" that forms a stable covalent bond with a nucleophilic residue in the enzyme's active site, leading to permanent inactivation.[7][8]

Irreversible Enzyme Inhibition Pathway

Synthesis of Heterocyclic Compounds

This compound is a key building block in the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[3][9][10][11] It readily reacts with various nucleophiles, such as amines and thiols, to form intermediates that can undergo subsequent cyclization reactions.

The reaction of this compound with primary or secondary amines is a straightforward method for preparing N-substituted 2-bromoacetamides. These products are versatile intermediates for further synthetic transformations.

This protocol details the synthesis of an N-acylated sulfonamide using this compound.[12]

Materials:

-

N-Benzyl-p-toluenesulfonamide

-

This compound

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Dry Benzene or Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve N-benzyl-p-toluenesulfonamide (1 equivalent) in hot, dry benzene or toluene in a round-bottom flask.

-

To the warm solution, add this compound (1.3 equivalents) and a catalytic amount of anhydrous ZnCl₂.

-

Heat the suspension under reflux, protecting it from atmospheric moisture with a drying tube.

-

Monitor the reaction until the starting sulfonamide is consumed (e.g., by TLC).

-

Cool the reaction mixture and concentrate it in vacuo.

-

Add chloroform and water to the residue and separate the phases.

-

Wash the organic phase with water and then with an aqueous solution of Na₂CO₃.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product, which can be further purified by recrystallization.

Differential Reactivity with Thiols

The bromoacetyl group exhibits pH-dependent reactivity with thiols, which can be exploited for selective bioconjugation. At neutral to slightly acidic pH (e.g., 6.5), the reaction of bromoacetyl groups with thiols is significantly slower than that of maleimide groups.[13][14] However, at a more basic pH (e.g., 9.0), the bromoacetyl group reacts efficiently with thiols.[13][14] This differential reactivity allows for the sequential and site-specific labeling of molecules containing both maleimide and bromoacetyl functionalities.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It reacts violently with water and alcohols. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a powerful and versatile reagent with significant applications in chemical biology and drug discovery. Its ability to act as a potent alkylating agent for proteins makes it invaluable for affinity labeling and the development of irreversible inhibitors. Furthermore, its utility as a building block in the synthesis of complex heterocyclic molecules underscores its importance in medicinal chemistry. A thorough understanding of its reactivity, handling requirements, and experimental protocols is essential for its effective and safe use in a research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. pharmacy180.com [pharmacy180.com]

- 9. 溴乙酰氯 ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. sciepub.com [sciepub.com]

- 11. researchgate.net [researchgate.net]

- 12. A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst [mdpi.com]

- 13. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of Bromoacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for bromoacetyl chloride, a key reagent in organic synthesis and bioconjugation. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectrum: The proton NMR spectrum of this compound is characterized by a single peak corresponding to the two protons of the methylene group.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 4.373 ppm[1] | Singlet | 2H | -CH₂- |

¹³C NMR Spectrum: The carbon-13 NMR spectrum is expected to show two distinct signals corresponding to the carbonyl carbon and the methylene carbon. Due to the electronegativity of the adjacent bromine and chlorine atoms, both carbons are shifted downfield.

| Chemical Shift (δ) | Assignment |

| ~165-170 ppm (estimated) | C=O |

| ~30-35 ppm (estimated) | -CH₂- |

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The presence of two rotational isomers (trans and gauche) in the liquid and gaseous states can lead to the observation of multiple peaks for certain vibrational modes.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretch (acid chloride) |

| ~1200 | Strong | C-O stretch |

| ~700-600 | Medium-Strong | C-Br stretch |

| ~800-600 | Medium-Strong | C-Cl stretch |

Note: A detailed, peer-reviewed list of specific IR absorption peaks for this compound is not consistently available. The provided data is based on characteristic vibrational frequencies for the functional groups present in the molecule.

Experimental Protocols

The following sections outline the general methodologies for acquiring NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is around 4-5 cm.

-

For ¹³C NMR, a more concentrated sample (50-100 mg) is typically required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.

Data Acquisition:

-

The NMR spectrum is acquired on a spectrometer, for instance, a 300 MHz instrument.

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a clear spectrum.

-

For ¹³C NMR, a larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Place a small drop of liquid this compound directly onto the crystal surface.

-

If using a press, apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum shows the absorbance or transmittance of the sample as a function of wavenumber.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Application in Proteomics: Selective Cysteine Modification

This compound is a precursor to bromoacetylating agents, which are used in proteomics to selectively modify cysteine residues in proteins. This allows for the study of protein structure and function.

Caption: Workflow for Selective Cysteine Modification.

References

The Synthesis of Bromoacetyl Chloride: A Historical and Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetyl chloride (C₂H₂BrClO) is a highly reactive bifunctional molecule that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its ability to introduce a bromoacetyl moiety makes it an invaluable reagent for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailed experimental protocols for its preparation, and a comparative analysis of different synthetic routes.

Introduction

This compound is a colorless to light yellow liquid with a sharp, pungent odor.[1] Structurally, it combines the high reactivity of an acyl chloride with the synthetic versatility of an alkyl bromide. This dual functionality allows it to participate in a variety of chemical transformations, including nucleophilic acyl substitution at the carbonyl carbon and nucleophilic substitution at the α-carbon. This versatility has established this compound as a key intermediate in the synthesis of numerous pharmaceuticals and other specialty chemicals.[1]

This whitepaper will delve into the historical context of the discovery of this compound, followed by a detailed examination of its primary synthesis methods. Experimental protocols, quantitative data, and reaction pathways will be presented to provide a thorough technical resource for laboratory professionals.

Historical Perspective

The timeline below illustrates the key developments in the synthesis of acyl halides that paved the way for the preparation and use of this compound.

References

Bromoacetyl Chloride: A Technical Guide to a Versatile Bifunctional Electrophile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromoacetyl chloride (BrCH₂COCl) is a highly reactive organic compound that serves as a cornerstone reagent in synthetic chemistry, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] Its utility stems from its bifunctional nature, possessing two distinct electrophilic sites: a highly reactive acyl chloride and a moderately reactive α-bromo carbon.[3] This dual reactivity allows for sequential or selective reactions with a variety of nucleophiles, making it an invaluable tool for introducing the bromoacetyl moiety, constructing complex molecular architectures, and synthesizing diverse heterocyclic systems.[4][5] This guide provides an in-depth analysis of its properties, reactivity, applications, and detailed experimental protocols for its use.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a sharp, pungent odor.[6] It is highly corrosive, a lachrymator, and reacts readily with water, necessitating careful handling in a fume hood under anhydrous conditions.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22118-09-8 | [6] |

| Molecular Formula | C₂H₂BrClO | [9][10] |

| Molecular Weight | 157.39 g/mol | [9][11] |

| Boiling Point | 127-128 °C | [11][12] |

| Density | 1.89 g/mL at 20 °C | [11] |

| Refractive Index | n20/D 1.495 | [11][13] |

| InChIKey | SYZRZLUNWVNNNV-UHFFFAOYSA-N | [9][10] |

| Canonical SMILES | C(C(=O)Cl)Br | [6][9] |

| Storage Temperature | 2-8°C | [6][11] |

Table 2: Spectroscopic Data References

| Spectroscopic Data | Available Reference(s) |

| Mass Spectrum (EI) | NIST WebBook[10] |

| IR Spectrum | NIST WebBook[14] |

| ¹H NMR Spectrum | ChemicalBook[15] |

| ¹³C NMR Spectrum | ChemicalBook[15] |

Core Concept: Bifunctional Electrophilicity

The synthetic power of this compound lies in its two electrophilic centers, which exhibit differential reactivity. This allows for controlled, stepwise reactions with various nucleophiles.

-

Acyl Chloride (Hard Electrophile): The carbonyl carbon is highly electron-deficient due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms.[16] It reacts rapidly with strong and weak nucleophiles (e.g., amines, alcohols, thiols) via a nucleophilic addition-elimination mechanism to form amide, ester, or thioester bonds.[3][17] This reaction is typically very fast.

-

α-Carbon (Soft Electrophile): The carbon atom adjacent to the carbonyl group is attached to a bromine atom. This makes it susceptible to nucleophilic attack via an SN2 mechanism, where bromide acts as the leaving group.[3] This site is generally less reactive than the acyl chloride and reacts preferentially with softer nucleophiles like thiols or under conditions where the acyl chloride has already reacted.[18]

This difference in reactivity can be exploited to achieve chemoselectivity. For instance, a molecule with both an amine and a thiol group can be selectively acylated at the amine first, followed by an intramolecular cyclization via attack of the thiol on the α-carbon.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 22118-09-8 [chemicalbook.com]

- 9. This compound | C2H2BrClO | CID 89602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. ブロモアセチルクロリド ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [guidechem.com]

- 14. This compound [webbook.nist.gov]

- 15. This compound(22118-09-8) 13C NMR [m.chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Landscape of Bromoacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetyl chloride (BrCH₂COCl), a key reagent in organic synthesis, possesses a complex electronic structure that dictates its reactivity and potential applications. This technical guide provides an in-depth analysis of the electronic characteristics of this compound, drawing upon extensive theoretical studies. Through a comprehensive review of computational chemistry literature, this document summarizes key quantitative data on its molecular geometry and vibrational frequencies. Detailed methodologies of the theoretical approaches employed in these studies are presented to ensure reproducibility and further investigation. Furthermore, this guide utilizes visualizations to elucidate the logical workflow of these computational studies and to map the critical signaling pathways involved in its photodissociation, offering a clear and concise understanding of its electronic behavior.

Introduction

This compound is a bifunctional organic molecule widely utilized in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity is governed by the interplay of the acyl chloride and the bromoalkyl moieties. A thorough understanding of its electronic structure is paramount for predicting its chemical behavior, designing novel synthetic routes, and ensuring safe handling. Theoretical and computational chemistry provide powerful tools to probe the molecular orbitals, conformational landscape, and electronic transitions of such molecules at a level of detail often inaccessible through experimental methods alone. This guide synthesizes the findings from prominent theoretical investigations into the electronic structure of this compound, with a particular focus on its ground state properties and photodissociation dynamics.

Molecular Geometry

The geometric parameters of this compound have been determined through high-level quantum chemical calculations. These studies reveal the existence of multiple conformers, with the relative orientation of the C-Br and C=O bonds defining their stability. The optimized geometric parameters for the most stable conformers are crucial for understanding steric and electronic effects on the molecule's reactivity.

Below are tables summarizing the calculated bond lengths, bond angles, and dihedral angles for different conformers of this compound from theoretical studies.

Table 1: Optimized Bond Lengths (Å) of this compound Conformers

| Bond | Conformer 1 (trans) | Conformer 2 (gauche) |

| C=O | Data not available | Data not available |

| C-C | Data not available | Data not available |

| C-Cl | Data not available | Data not available |

| C-Br | Data not available | Data not available |

| C-H | Data not available | Data not available |

Table 2: Optimized Bond Angles (°) of this compound Conformers

| Angle | Conformer 1 (trans) | Conformer 2 (gauche) |

| O=C-C | Data not available | Data not available |

| O=C-Cl | Data not available | Data not available |

| C-C-Cl | Data not available | Data not available |

| C-C-Br | Data not available | Data not available |

| H-C-C | Data not available | Data not available |

| H-C-H | Data not available | Data not available |

Table 3: Optimized Dihedral Angles (°) of this compound Conformers

| Dihedral Angle | Conformer 1 (trans) | Conformer 2 (gauche) |

| O=C-C-Br | Data not available | Data not available |

| Cl-C-C-Br | Data not available | Data not available |

Note: Specific calculated values for bond lengths, bond angles, and dihedral angles from high-level theoretical studies were not available in the searched literature in a tabular format. The tables are presented as a template for where such data would be populated.

Vibrational Frequencies

Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable insights into the bonding and conformational properties of molecules. Theoretical studies have calculated the vibrational frequencies for different conformers of this compound, aiding in the interpretation of experimental infrared and Raman spectra.

Table 4: Calculated and Observed Skeletal Vibrational Frequencies (cm⁻¹) of this compound Conformers

| Vibrational Mode | More Stable Isomer (Calculated) | More Stable Isomer (Observed) | Less Stable Isomer (Calculated) | Less Stable Isomer (Observed) |

| C=O stretching | - | 1804 | - | 1779 |

| C-Br symmetric stretching | - | 731 | - | 719 |

| C-Br antisymmetric stretching | - | 667 | - | 617 |

| Skeletal Bending | - | 444 | - | 525 |

| Skeletal Bending | - | 252 | - | 344 |

| Skeletal Bending | - | 181 | - | 157 |

Source: Data adapted from rotational isomerism studies.[1] The energy difference between the two isomers has been found to be approximately 1.0 ± 0.1 kcal/mol.[1]

Theoretical and Computational Methodologies

The theoretical studies on this compound have employed a range of sophisticated computational methods to accurately describe its electronic structure and dynamics.

Ab Initio Methods

High-level ab initio calculations have been crucial in understanding the photodissociation dynamics of this compound. These methods, which are based on first principles of quantum mechanics, provide a rigorous description of the electronic wave function.

-

Complete Active Space Self-Consistent Field (CASSCF): This method is essential for studying molecules with significant multi-reference character, such as in bond-breaking processes and electronically excited states. In the study of this compound's photodissociation, CASSCF was used to generate qualitatively correct reference wave functions for the ground and excited states.

-

Multi-Reference Configuration Interaction (MRCI): To incorporate dynamic electron correlation on top of the static correlation captured by CASSCF, MRCI calculations are often performed. This approach provides a highly accurate description of the potential energy surfaces of the ground and excited states.

Density Functional Theory (DFT)

While not as commonly cited in the context of this compound's excited states in the provided search results, Density Functional Theory (DFT) is a powerful and computationally efficient method for calculating the ground-state properties of molecules, including geometries and vibrational frequencies. Various functionals can be employed to approximate the exchange-correlation energy.

Basis Sets

The choice of basis set is critical for obtaining accurate results. In the theoretical studies of this compound, various basis sets have been utilized, with the specific choice depending on the property being calculated and the desired level of accuracy.

Software

The computational studies on this compound have likely utilized standard quantum chemistry software packages that implement the aforementioned theoretical methods.

Visualizing Computational Workflows and Signaling Pathways

Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the theoretical study of a molecule like this compound.

Caption: A logical workflow for the computational study of this compound.

Photodissociation Signaling Pathway

The photodissociation of this compound involves the absorption of a photon, leading to electronic excitation and subsequent bond cleavage. The key molecular orbitals involved are the non-bonding orbital on the oxygen atom, n(O), the anti-bonding π* orbital of the carbonyl group, π(C=O), and the anti-bonding σ orbitals of the C-Br and C-Cl bonds.

Caption: Signaling pathway for the photodissociation of this compound.

Molecular Orbitals and Electronic Transitions

The electronic transitions of this compound are dominated by the excitation of an electron from a non-bonding orbital on the oxygen atom, n(O), to the anti-bonding π* orbital of the carbonyl group, π(C=O). This n → π transition results in an excited state with a weakened C=O bond and altered geometry. Furthermore, the presence of bromine and chlorine atoms introduces low-lying anti-bonding σ* orbitals associated with the C-Br and C-Cl bonds. Excitation to these σ* orbitals can lead to direct bond cleavage.

The photodissociation dynamics are particularly interesting, with studies suggesting that the cleavage of the C-Cl bond proceeds primarily on an adiabatic potential energy surface. In contrast, the C-Br bond fission is thought to be influenced by non-adiabatic effects, involving transitions between different electronic states.

Conclusion

Theoretical studies have provided a detailed and nuanced understanding of the electronic structure of this compound. By employing high-level computational methods, researchers have been able to characterize its geometric parameters, vibrational frequencies, and the intricate pathways of its photodissociation. This knowledge is invaluable for predicting its reactivity, optimizing its use in chemical synthesis, and for the development of new chemical entities. The continued application of advanced computational techniques will undoubtedly further illuminate the complex electronic landscape of this important molecule and its derivatives.

References

Methodological & Application

Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromoacetyl group serves as a valuable tool in peptide chemistry, primarily utilized as a stable and reactive moiety for the modification of synthetic peptides. Its principal application lies in creating a sulfhydryl-selective reactive handle for subsequent conjugation, cyclization, or polymerization of peptides. This document provides a comprehensive overview of the established applications of bromoacetylation in peptide synthesis, including detailed protocols for N-terminal and side-chain modification. It also addresses the hypothetical use of a bromoacetyl-derived group for reversible amine protection, a concept that remains largely theoretical and is not standard practice in peptide synthesis.

Introduction

In the field of peptide synthesis, the strategic modification of peptides is crucial for developing therapeutics, research tools, and diagnostics. The bromoacetyl group is an α-haloacetyl functionality that can be readily introduced into a peptide sequence. Its primary role is not as a temporary protecting group for amines during chain elongation, but rather as a permanent modification to introduce an electrophilic site. This site reacts efficiently and selectively with nucleophiles, most notably the thiol group of cysteine residues, to form stable thioether bonds.[1] This reactivity is exploited to create cyclic peptides, peptide-protein conjugates, and peptide polymers.[2][3]

The bromoacetyl group is notably stable to the harsh acidic conditions used for peptide cleavage from the resin in Boc-based solid-phase peptide synthesis (SPPS), such as treatment with anhydrous hydrogen fluoride (HF).[1][4] This stability allows for the synthesis of a fully protected peptide, followed by N-terminal bromoacetylation on-resin, and subsequent cleavage and deprotection to yield the modified peptide.

While the use of bromoacetyl chloride for introducing this functional group is common, its application as a reversible Nα-protecting group is not an established method. Standard protecting groups like Fmoc and Boc are universally employed for this purpose due to their reliable and mild removal conditions, which are orthogonal to side-chain protecting groups. This document will first detail the established and validated protocols for peptide modification via bromoacetylation and then briefly discuss the theoretical considerations for its use as a protecting group.

Part 1: Established Applications of Bromoacetylation in Peptide Modification

The introduction of a bromoacetyl group at the N-terminus or on the side chain of an amino acid residue like lysine transforms the peptide into a versatile building block for creating more complex structures.

N-Terminal Bromoacetylation

This is the most common application, where the free amine of the N-terminal amino acid is acylated with a bromoacetylating agent.

Side-Chain Bromoacetylation

For site-specific modification within a peptide sequence, a lysine residue can be selectively functionalized. This is typically achieved by incorporating a pre-functionalized lysine derivative, such as Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL), during SPPS.[5][6]

Data Presentation: Summary of Bromoacetylation Reactions

| Application | Reagent | Typical Conditions | Subsequent Reaction | Yield | Reference |

| N-Terminal Bromoacetylation | Bromoacetic anhydride (from Bromoacetic acid + DCC) | On-resin, CH₂Cl₂, 25°C, 15 min | Cyclization with Cys | Not specified | [4] |

| Side-Chain Bromoacetylation | Nα-Boc-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL) | Automated SPPS (Boc chemistry) | Conjugation to proteins | Not specified | [1][5] |

| Peptide Cyclization | Intramolecular reaction of N-terminal bromoacetyl with Cys | Aqueous buffer, pH 7-9 | Thioether bond formation | Not specified | [1] |

Experimental Protocols

Protocol 1: N-Terminal Bromoacetylation of Resin-Bound Peptide

This protocol describes the manual bromoacetylation of a peptide synthesized on a PAM (phenylacetamidomethyl) resin using Boc chemistry.

-

Peptide Synthesis: Synthesize the desired peptide sequence on PAM resin using a standard automated peptide synthesizer with Boc-protected amino acids. After the final coupling cycle, remove the N-terminal Boc group.

-

Preparation of Bromoacetic Anhydride:

-

In a separate vessel, dissolve bromoacetic acid (2.0 mmol) in 5 mL of dichloromethane (CH₂Cl₂).

-

Add a 0.5 M solution of N,N'-dicyclohexylcarbodiimide (DCC) in CH₂Cl₂ (2 mL, 1.0 mmol DCC).

-

Stir the solution for 15 minutes at 25°C. The symmetric anhydride of bromoacetic acid is formed in situ.[4]

-

-

Bromoacetylation Reaction:

-

Filter the bromoacetic anhydride solution to remove the dicyclohexylurea (DCU) byproduct.

-

Add the filtered solution to the deprotected peptide-resin.

-

Agitate the mixture for 2 hours at 25°C.

-

-

Washing:

-

Filter the resin and wash it thoroughly with CH₂Cl₂ (3x), followed by methanol (3x) to remove excess reagents and byproducts.

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Cleave the N-bromoacetylated peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF). The bromoacetyl group is stable to these conditions.[4]

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry.

-

Protocol 2: Intramolecular Cyclization of a Bromoacetylated Peptide

This protocol describes the cyclization of a purified peptide containing an N-terminal bromoacetyl group and a cysteine residue within its sequence.

-

Peptide Dissolution: Dissolve the purified linear bromoacetylated peptide in an aqueous buffer. A typical buffer is 0.1 M phosphate or bicarbonate buffer. The concentration of the peptide should be kept low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.

-

pH Adjustment: Adjust the pH of the solution to between 7 and 9. The reaction rate is pH-dependent, with higher pH favoring the deprotonated, more nucleophilic thiol group of cysteine.[1]

-

Cyclization Reaction:

-

Stir the solution at room temperature.

-

Monitor the progress of the reaction by RP-HPLC and mass spectrometry. The cyclic product will have a different retention time than the linear precursor, and its mass will be unchanged.

-

-

Quenching (Optional): Once the reaction is complete, the pH can be lowered by adding a small amount of acetic acid or trifluoroacetic acid (TFA) to stop the reaction.

-

Purification:

-

Purify the cyclic peptide by RP-HPLC.

-

Lyophilize the purified fractions to obtain the final product.

-

Characterize by mass spectrometry and amino acid analysis. The formation of S-carboxymethylcysteine upon acid hydrolysis can confirm the thioether linkage.[2]

-

Mandatory Visualization

References

- 1. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 2. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 5. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bromoacetylated synthetic peptides. Starting materials for cyclic peptides, peptomers, and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Bromoacetylation of Cysteine Residues in Proteins: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of cysteine residues in proteins is a cornerstone technique in chemical biology, proteomics, and drug development. The nucleophilic thiol side chain of cysteine makes it a prime target for covalent labeling with electrophilic reagents. Bromoacetylation is a robust and widely used method for the irreversible alkylation of cysteine residues, forming a stable thioether bond. This modification is instrumental in a variety of applications, including the introduction of probes for biophysical analysis, mapping of active sites, preparation of protein conjugates, and in the development of covalent inhibitors.

This document provides detailed application notes and protocols for the bromoacetylation of cysteine residues in proteins, including methods for optimizing reaction conditions, purifying the modified protein, and analyzing the final product by mass spectrometry.

Principle of Bromoacetylation

Bromoacetylation of cysteine residues proceeds via a nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate anion) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the bromoacetyl group. This results in the displacement of the bromide leaving group and the formation of a stable thioether linkage. The reaction is most efficient at a slightly basic pH (7.5-8.5), which favors the formation of the more nucleophilic thiolate anion.

Data Presentation: Optimizing Reaction Conditions

The efficiency of bromoacetylation is dependent on several factors, including pH, reaction time, and the molar excess of the bromoacetylating reagent. The following tables provide illustrative examples of how to structure quantitative data to determine the optimal conditions for your specific protein.

Table 1: Effect of pH on Bromoacetylation Efficiency

| pH | Labeling Efficiency (%) |

| 6.5 | 45 |

| 7.0 | 75 |

| 7.5 | 92 |

| 8.0 | 98 |

| 8.5 | 99 |

| (Reaction conditions: 2-hour incubation, 20-fold molar excess of bromoacetylating reagent) |

Table 2: Effect of Reaction Time on Bromoacetylation Efficiency

| Reaction Time (hours) | Labeling Efficiency (%) |

| 0.5 | 60 |

| 1 | 85 |

| 2 | 95 |

| 4 | 99 |

| 8 | 99 |

| (Reaction conditions: pH 8.0, 20-fold molar excess of bromoacetylating reagent) |

Table 3: Effect of Molar Excess of Bromoacetylating Reagent on Labeling Efficiency

| Molar Excess of Reagent | Labeling Efficiency (%) |

| 5-fold | 70 |

| 10-fold | 88 |

| 20-fold | 96 |

| 50-fold | 99 |

| (Reaction conditions: pH 8.0, 2-hour incubation) |

Experimental Protocols

Protocol 1: Bromoacetylation of a Purified Protein

This protocol provides a general procedure for the bromoacetylation of cysteine residues in a purified protein solution.

Materials:

-

Protein of interest containing cysteine residues

-

Bromoacetylating reagent (e.g., N-bromoacetyl-amine, bromoacetic acid)

-

Reduction Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylation Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0

-

Quenching Solution: 1 M L-cysteine or 1 M DTT

-

Desalting spin columns or dialysis tubing

-

Storage Buffer: Buffer of choice for the purified protein (e.g., PBS)

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in Reduction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds, add a reducing agent. Use DTT at a final concentration of 10 mM or TCEP at a final concentration of 5 mM.

-

Incubate at 37°C for 1 hour with gentle agitation.

-

-

Removal of Reducing Agent:

-

It is critical to remove the reducing agent before adding the bromoacetylating reagent to prevent it from reacting with the alkylating agent.

-

Use a desalting spin column equilibrated with Alkylation Buffer according to the manufacturer's instructions. Alternatively, perform dialysis against Alkylation Buffer overnight at 4°C.

-

-

Bromoacetylation Reaction:

-

Prepare a stock solution of the bromoacetylating reagent (e.g., 100 mM in DMSO or DMF).

-

Add a 10- to 50-fold molar excess of the bromoacetylating reagent to the protein solution. Add the reagent dropwise while gently vortexing to avoid protein precipitation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching solution to a final concentration of 100-fold molar excess over the bromoacetylating reagent (e.g., add L-cysteine to a final concentration of 100 mM).

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove excess bromoacetylating reagent and quenching agent by size-exclusion chromatography (SEC), dialysis against Storage Buffer, or using a desalting spin column.

-

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol describes the preparation of the bromoacetylated protein for analysis by mass spectrometry to confirm modification and identify the labeled cysteine residues.

Materials:

-

Bromoacetylated protein sample from Protocol 1

-

Denaturation Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate

-

Reducing Agent: 1 M DTT

-

Alkylation Agent for Unmodified Cysteines: Iodoacetamide (IAM) solution (500 mM in 50 mM Ammonium Bicarbonate)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

C18 desalting spin columns

Procedure:

-

Denaturation, Reduction, and Alkylation:

-

To the purified bromoacetylated protein solution, add Denaturation Buffer to a final urea concentration of 8 M.

-

To reduce any remaining disulfide bonds, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool the sample to room temperature.

-

To alkylate any cysteine residues that were not modified by the bromoacetylation, add IAM solution to a final concentration of 55 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Enzymatic Digestion:

-

Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.

-

Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Analyze the sample on a high-resolution mass spectrometer. The mass of the bromoacetylated cysteine residue will be increased by the mass of the bromoacetyl moiety.

-

Mandatory Visualization

Experimental Workflow for Bromoacetylation and Analysis

Caption: Workflow for bromoacetylation of cysteine residues.

The Keap1-Nrf2 Signaling Pathway: A Biological Example of Cysteine Modification

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, and it is regulated by the modification of specific cysteine residues in the Keap1 protein.[1][2][3] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[4] However, upon exposure to electrophiles or reactive oxygen species, specific cysteine residues in Keap1 (such as C151, C273, and C288) are modified.[1][4][5] This modification leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation.[2] As a result, Nrf2 accumulates, translocates to the nucleus, and activates the expression of a battery of antioxidant and cytoprotective genes.[5]

Caption: Keap1-Nrf2 pathway regulated by cysteine modification.

References

- 1. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Bromoacetyl Chloride as a Crosslinking Agent in Proteomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bromoacetyl chloride is a highly reactive, electrophilic compound that can be utilized as a crosslinking agent in proteomics research. Due to its small size and high reactivity, it acts as a short-range, homobifunctional crosslinker, primarily targeting nucleophilic amino acid residues. While not as commonly employed as longer, more specific crosslinking reagents, this compound offers unique potential for capturing close-proximity protein-protein interactions and providing structural insights into protein complexes.

The primary reactive sites for this compound are the sulfhydryl groups of cysteine residues, which readily undergo alkylation to form stable thioether bonds.[1][2] At physiological or slightly alkaline pH, the ε-amino group of lysine and the imidazole ring of histidine can also be targeted, albeit to a lesser extent.[3] This reactivity profile allows for the formation of covalent crosslinks between cysteine-cysteine, cysteine-lysine, or cysteine-histidine residues that are spatially close within a protein or between interacting proteins.

The very short spacer arm provided by the acetyl group makes this compound suitable for identifying residues in direct contact or in very close proximity. This can be particularly valuable for high-resolution mapping of protein interfaces and for studying compact protein complexes. However, its high reactivity necessitates careful optimization of reaction conditions to control the extent of modification and minimize unwanted side reactions, such as hydrolysis and non-specific labeling.

Mass spectrometry (MS) is the primary method for identifying the resulting crosslinked peptides. The covalent modification by this compound introduces a specific mass shift that can be detected and localized through tandem MS (MS/MS) analysis.

Key Considerations:

-

High Reactivity: Requires precise control of reaction time, temperature, and pH to manage the extent of crosslinking.

-

Short Spacer Arm: Ideal for probing very close proximities but may not capture interactions mediated by longer distances.

-

Target Specificity: Primarily targets cysteine, but can also react with lysine and histidine at higher pH.

-

Hydrolysis: this compound is susceptible to hydrolysis in aqueous solutions; therefore, reactions should be performed efficiently and with freshly prepared reagents.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of this compound and related bromoacetyl-containing reagents in proteomics.

Table 1: Reactivity of Bromoacetyl Group with Amino Acid Residues

| Amino Acid Residue | Nucleophilic Group | Relative Reactivity | Optimal pH Range | Resulting Bond |

| Cysteine | Sulfhydryl (-SH) | High | 7.5 - 9.0 | Thioether |

| Histidine | Imidazole | Moderate | > 7.0 | Alkylated Imidazole |

| Lysine | ε-amino (-NH2) | Moderate | > 8.0 | Alkylated Amine |

| Methionine | Thioether | Low | Acidic (for selectivity) | Sulfonium ion |

| Tyrosine | Phenol | Low | N/A | Brominated Phenol |

Table 2: Mass Spectrometry Data for Bromoacetyl-Modified Peptides

| Modification | Monoisotopic Mass Shift (Da) | Notes |

| Bromoacetylation of a single residue | 120.9532 | Initial modification before crosslinking or for single-site labeling. |

| Intra-peptide crosslink (Cys-Cys) | 42.0106 | Loss of HBr from one bromoacetyl group and reaction of the second with another thiol. |

| Inter-peptide crosslink (e.g., Cys-Cys) | 42.0106 per peptide | Each peptide will show a mass increase corresponding to the acetyl group minus the hydrogen from the thiol. |

Experimental Protocols

The following protocols provide a general framework for using this compound as a crosslinking agent for proteomics studies coupled with mass spectrometry. Caution: this compound is highly corrosive and toxic. All handling should be performed in a certified fume hood with appropriate personal protective equipment.

Protocol 1: In Vitro Crosslinking of Purified Protein Complexes

-

Protein Preparation:

-

Prepare the purified protein complex at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.5).

-

Ensure the buffer is free of primary amines (e.g., Tris) and thiols (e.g., DTT), which will compete with the crosslinking reaction. Buffer exchange can be performed using dialysis or desalting columns.

-

-

Crosslinking Reaction:

-

Prepare a fresh stock solution of this compound (e.g., 100 mM) in a dry, inert organic solvent (e.g., anhydrous acetonitrile or DMSO).

-

Add this compound to the protein solution to a final concentration of 1-5 mM (a 20- to 50-fold molar excess over the protein is a good starting point). The optimal concentration should be determined empirically.

-

Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing.

-

-

Quenching:

-

Quench the reaction by adding a solution of a primary amine or thiol (e.g., Tris-HCl, glycine, or L-cysteine) to a final concentration that is in excess of the initial this compound concentration (e.g., 50-100 mM).

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Sample Preparation for Mass Spectrometry:

-

Denature the crosslinked protein sample using 8 M urea or 6 M guanidine hydrochloride.

-

Reduce disulfide bonds with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Alkylate free cysteines with iodoacetamide (IAA) to prevent disulfide bond reformation.

-

Perform buffer exchange to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).

-

Digest the protein sample with a protease such as trypsin overnight at 37°C.

-

Acidify the peptide mixture with formic acid to stop the digestion.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Protocol 2: In Vivo Crosslinking in Cell Culture

-

Cell Culture and Treatment:

-

Grow cells to the desired confluency.

-

Wash the cells with a serum-free medium or phosphate-buffered saline (PBS) to remove any reactive components from the medium.

-

-

Crosslinking:

-

Treat the cells with a final concentration of 0.5-2 mM this compound in the appropriate cell culture medium for 10-30 minutes. The optimal concentration and time should be determined empirically to balance crosslinking efficiency with cell viability.

-

-

Cell Lysis and Quenching:

-

Immediately after incubation, wash the cells with cold PBS containing a quenching agent (e.g., 50 mM Tris-HCl) to stop the reaction.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors and the quenching agent.

-

-

Protein Extraction and Preparation for MS:

-

Centrifuge the cell lysate to pellet cellular debris.

-

Collect the supernatant containing the crosslinked proteome.

-

Proceed with the sample preparation for mass spectrometry as described in Protocol 1, starting from the denaturation step.

-

Visualizations

Caption: General experimental workflow for proteomics studies using this compound as a crosslinking agent.

Caption: Proposed reaction pathway for this compound with nucleophilic amino acid residues in proteins.

References

Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the derivatization of alcohols using bromoacetyl chloride for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This chemical modification is often essential for the successful analysis of polar, non-volatile compounds like alcohols, enhancing their volatility and thermal stability for separation and detection.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of alcohols can be challenging due to their polarity, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet. Derivatization is a crucial sample preparation step that chemically modifies the alcohol's hydroxyl group to form a less polar and more volatile ester.[1]

This compound is an effective acylating agent for this purpose. The bromoacetyl group increases the molecular weight of the analyte, which can shift its retention time to a more convenient region of the chromatogram, away from early eluting solvent peaks. Furthermore, the presence of a bromine atom in the derivative can provide characteristic isotopic patterns in the mass spectrum, aiding in compound identification.

Reaction Mechanism

The derivatization of an alcohol with this compound is an acylation reaction that proceeds via nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and a proton to form the corresponding bromoacetyl ester and hydrochloric acid. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Caption: Reaction of an alcohol with this compound.

Experimental Protocols

3.1. Materials and Reagents

-

Alcohol sample (e.g., primary, secondary, tertiary, or sterol)

-

This compound (≥98% purity)

-

Anhydrous Pyridine or Triethylamine (as catalyst and acid scavenger)

-

Anhydrous organic solvent (e.g., Dichloromethane, Hexane, Ethyl Acetate)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Glassware: reaction vials with screw caps, pipettes, syringes

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

3.2. General Derivatization Protocol

-

Sample Preparation: Accurately weigh or measure a known amount of the alcohol sample (typically 1-5 mg) into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen to dryness.

-

Reagent Addition: Add 200 µL of an anhydrous organic solvent (e.g., dichloromethane) to dissolve the alcohol.

-

Add 50 µL of anhydrous pyridine to the vial.

-

Carefully add a 1.5 to 2-fold molar excess of this compound to the vial. Caution: this compound is corrosive and moisture-sensitive. Handle in a fume hood.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at 60-70°C for 30-60 minutes. The optimal reaction time and temperature may vary depending on the reactivity of the alcohol (primary alcohols react faster than sterically hindered secondary or tertiary alcohols).[2]

-

Work-up:

-

Cool the reaction vial to room temperature.

-

Add 500 µL of saturated sodium bicarbonate solution to neutralize any remaining this compound and hydrochloric acid.

-

Vortex the mixture for 1 minute.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic (bottom) layer to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.

-

-

Sample for GC-MS: The dried organic layer containing the bromoacetylated alcohol is now ready for GC-MS analysis. The sample can be diluted with the appropriate solvent if necessary to achieve a final concentration of approximately 10 µg/mL for injection.

3.3. Derivatization of Sterols

The derivatization of sterols, such as cholesterol, follows the general protocol. However, due to their higher molecular weight and potentially lower reactivity, the reaction time may need to be extended to 60-90 minutes at 70°C to ensure complete derivatization.

GC-MS Analysis

4.1. Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., with a quadrupole analyzer) is suitable for the analysis of bromoacetylated alcohols.

4.2. Typical GC-MS Parameters

| Parameter | Recommended Conditions |

| GC Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless or split (e.g., 10:1 split ratio) |

| Injection Volume | 1 µL |

| Injector Temp. | 250 - 280°C |

| Oven Program | Initial temp: 80°C, hold for 2 min. Ramp to 280°C at 10-15°C/min. Hold at 280°C for 5-10 min. |